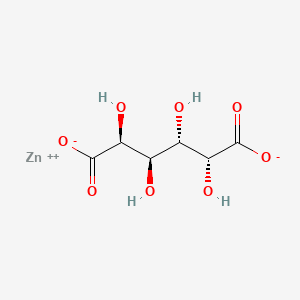
Zinc galactarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Zinc galactarate can be synthesized through the reaction of zinc salts (such as zinc chloride or zinc acetate) with galactaric acid in an aqueous solution. The reaction typically involves dissolving the zinc salt in water and then adding galactaric acid under controlled pH conditions to precipitate the this compound complex. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Zinc galactarate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of zinc ions to metallic zinc.
Substitution: this compound can participate in substitution reactions where the galactarate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands such as ethylenediamine or other carboxylic acids can be used in substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and various organic by-products.
Reduction: Metallic zinc and reduced organic compounds.
Substitution: New zinc-ligand complexes with different properties.
科学的研究の応用
Zinc galactarate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as nanocomposites and coatings.
作用機序
The mechanism of action of zinc galactarate involves its interaction with biological molecules and cellular pathways. Zinc ions play a crucial role in various enzymatic reactions and cellular processes. The galactarate ligand can enhance the stability and solubility of zinc ions, facilitating their uptake and utilization in biological systems. This compound may target specific enzymes and proteins, modulating their activity and influencing cellular functions.
類似化合物との比較
Zinc gluconate: A zinc salt of gluconic acid, commonly used as a dietary supplement.
Zinc acetate: Used in various industrial and pharmaceutical applications.
Zinc oxide: Widely used in cosmetics, coatings, and as a semiconductor material.
Comparison: Zinc galactarate is unique due to its specific ligand (galactaric acid), which imparts distinct properties compared to other zinc compounds. For example, zinc gluconate is primarily used for its nutritional benefits, while this compound may offer additional applications in catalysis and biomedicine. Zinc oxide is known for its semiconductor properties, whereas this compound’s potential lies in its coordination chemistry and biological interactions.
特性
CAS番号 |
84878-14-8 |
|---|---|
分子式 |
C6H8O8Zn |
分子量 |
273.5 g/mol |
IUPAC名 |
zinc;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.Zn/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2+,3+,4-; |
InChIキー |
UDUXSCSSSYZNKO-UEXKISHTSA-L |
異性体SMILES |
[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[Zn+2] |
正規SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


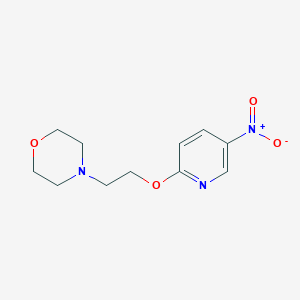
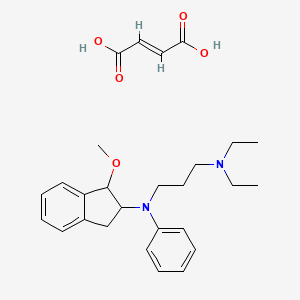
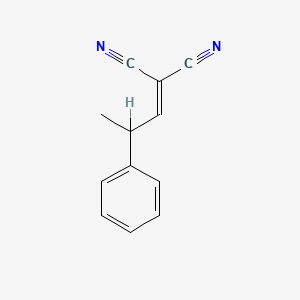
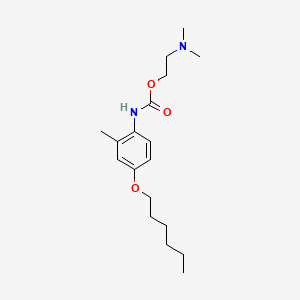
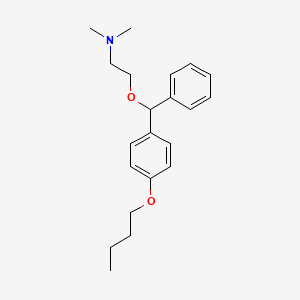
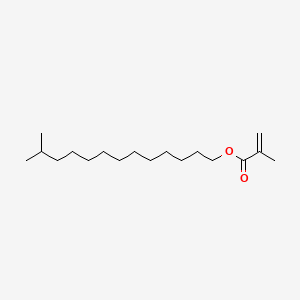
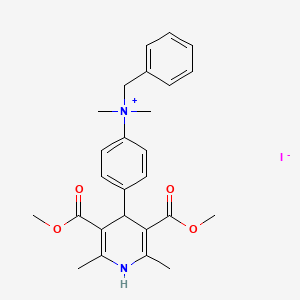
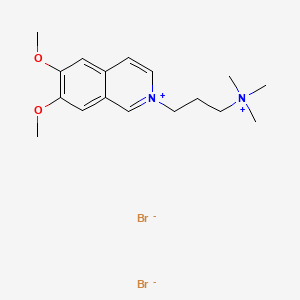
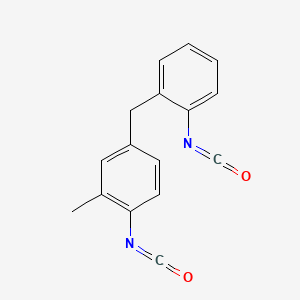
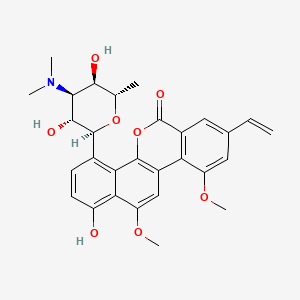
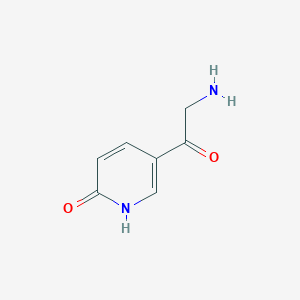
![Acetamide,N-[6-amino-1-(cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydro-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13781923.png)
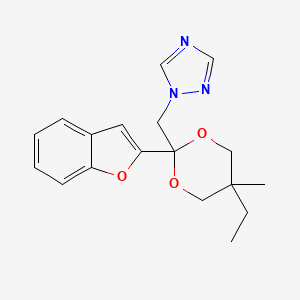
![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)
